N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that features a unique combination of bromophenyl, oxadiazole, and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. The bromophenyl and fluorophenoxy groups are introduced via substitution reactions.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions using fluorophenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a catalyst, fluorophenol with a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and fluorophenoxy groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Exhibits various biological activities including antibacterial and antifungal effects.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is unique due to the presence of both bromophenyl and fluorophenoxy groups, which may confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C17H13BrFN3O3 |
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Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13BrFN3O3/c1-10(24-14-8-6-13(19)7-9-14)17(23)20-16-15(21-25-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
LORCSZVFTDXGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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